Chemical structure and properties of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
Chemical structure and properties of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
An In-depth Technical Guide to 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. We will explore its chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and a framework for its analytical characterization. Furthermore, this document contextualizes the compound's significance as a strategic building block within the broader landscape of modern drug discovery, leveraging the privileged indoline scaffold.
Introduction: The Strategic Value of the Indoline Scaffold
The indoline (2,3-dihydroindole) moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of natural products and clinically successful pharmaceuticals.[1][2] Unlike its aromatic counterpart, indole, the non-planar structure of the indoline nucleus imparts distinct physicochemical properties, often leading to improved aqueous solubility and metabolic stability in drug candidates.[2] The benzene ring of the indoline structure can engage in hydrophobic interactions with protein targets, while the nitrogen atom serves as a critical hydrogen bond donor and acceptor.[2]
Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][3] 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride emerges as a key intermediate in this field. Its structure incorporates the valuable indoline core functionalized with a highly reactive α-chloro ketone. This electrophilic handle is primed for a variety of nucleophilic substitution reactions, making it an exceptionally versatile precursor for the synthesis of more complex, biologically active molecules. This guide provides the foundational knowledge required to effectively utilize this compound in research and development endeavors.
Physicochemical and Structural Properties
2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a solid, combustible organic compound.[4] Its hydrochloride salt form is intended to enhance solubility and stability for easier handling and formulation. The core structure consists of an indoline ring acylated at the 5-position with a chloroacetyl group.
Below is a diagram illustrating the chemical structure.
Caption: Chemical structure of 2-Chloro-1-(indolin-5-yl)ethanone.
The key physicochemical identifiers for this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁Cl₂NO | [4] |
| Molecular Weight | 232.11 g/mol | [4] |
| Physical Form | Solid | [4] |
| CAS Number | Not explicitly available; sold under MDL number | |
| MDL Number | MFCD21090497 | [4] |
| InChI Key | LHJKKAOLHRKXDC-UHFFFAOYSA-N | [4] |
| SMILES | O=C(CCl)C1=CC=C2NCCC2=C1.Cl | [4] |
| Storage Class | 11 (Combustible Solids) |
Synthesis and Purification: A Mechanistic Approach
While specific literature detailing the synthesis of this exact compound is sparse, a reliable route can be designed based on fundamental principles of organic chemistry, primarily the Friedel-Crafts acylation. The indoline ring is sufficiently electron-rich to undergo electrophilic aromatic substitution, and the 5-position is favored due to ortho-para direction by the amino group, with the 6-position being sterically hindered.
Proposed Synthetic Pathway: Friedel-Crafts Acylation of Indoline.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol:
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Reaction Setup: To a stirred solution of indoline (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) in a three-necked flask under an inert atmosphere (N₂ or Ar), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 eq) portion-wise at 0°C. The formation of a complex will be observed.
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Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water. The inert atmosphere prevents side reactions. Cooling to 0°C controls the initial exothermic reaction.
-
-
Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled suspension. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
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Causality: Chloroacetyl chloride, activated by AlCl₃, forms a highly electrophilic acylium ion, which is attacked by the electron-rich indoline ring. Dropwise addition maintains temperature control.
-
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes to observe the consumption of the starting material.
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Quenching and Workup: Upon completion, the reaction is carefully quenched by pouring it over crushed ice and 1M HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
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Causality: The ice/HCl quench decomposes the aluminum chloride complex. The bicarbonate wash neutralizes any remaining acid.
-
-
Purification (Free Base): The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product (the free base) is purified by flash column chromatography on silica gel.
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Salt Formation: The purified free base is dissolved in a minimal amount of a solvent like diethyl ether, and a solution of HCl in ether is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Isolation: The precipitate is collected by filtration, washed with cold ether, and dried under vacuum to yield the final product, 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride.
Analytical Characterization and Quality Control
As this product is often supplied for early discovery research without extensive analytical data, the end-user must confirm its identity and purity.[4] The following is a self-validating workflow for comprehensive characterization.
Caption: A comprehensive workflow for analytical characterization.
Expected Analytical Data:
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¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the indoline protons (triplets for the -CH₂CH₂- groups) and the aromatic protons. A key singlet corresponding to the two protons of the -COCH₂Cl group is expected in the 4.5-5.0 ppm range. The NH proton of the indoline will appear as a broad singlet.
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¹³C NMR Spectroscopy: The carbon spectrum will display signals for the eight unique carbons in the aromatic and aliphatic regions. The carbonyl carbon (C=O) is expected to have a chemical shift around 190-200 ppm, and the -CH₂Cl carbon will be in the 40-50 ppm range.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion. The mass spectrum will exhibit a characteristic isotopic pattern (M and M+2 peaks in a ~3:1 ratio) due to the presence of the chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. Other notable peaks include the N-H stretch of the secondary amine (around 3300-3400 cm⁻¹) and C-H stretches.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis is the gold standard for determining purity. Using a suitable reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA), the purity can be quantified as a percentage of the area under the curve of the main product peak.
Applications in Drug Discovery and Chemical Biology
The true value of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride lies in its utility as a versatile synthetic intermediate. The α-chloro ketone is a powerful electrophile, susceptible to nucleophilic attack by a wide range of amines, thiols, and other nucleophiles. This reactivity allows for the rapid diversification of the indoline scaffold to build libraries of novel compounds for biological screening.
Potential Therapeutic Trajectories:
-
Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores. The indoline moiety can be elaborated to target the ATP-binding site of various kinases implicated in cancer.[5]
-
Anti-inflammatory Agents: The indoline structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[3] New derivatives could be synthesized to explore novel anti-inflammatory mechanisms.
-
Antimicrobial Compounds: The scaffold can be used to develop new classes of antibacterial or antifungal agents, a critical need in an era of growing antimicrobial resistance.[6]
Safety, Handling, and Storage
As with any α-haloketone, this compound should be handled with care, as they are often lachrymators and skin irritants.
-
Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[7]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This technical guide provides a robust framework for understanding and utilizing 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. By combining established chemical principles with practical, field-proven methodologies, researchers can confidently integrate this valuable building block into their synthetic and drug discovery programs.
References
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Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]
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Li, S., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules. Available at: [Link]
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Li, S., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PMC. Available at: [Link]
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Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]
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A. A. (2021). Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link]
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Vyas, P., et al. (2011). SYNTHESIS, CHARACTERIZATION AND CHELATING PROPERTIES OF INDOLE-SALICYLIC ACID COMBINED MOLECULE. Rasayan Journal of Chemistry. Available at: [Link]
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Khan, I., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. Available at: [Link]
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